(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate
Overview
Description
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a methyl group, as well as an amine functional group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the methoxy and methyl groups through electrophilic substitution reactions. The amine group is then introduced via nucleophilic substitution. Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield naphthaldehydes, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Shares the methoxy group and aromatic structure but differs in functional groups.
Ethanol, 2-methoxy-, acetate: Similar methoxy group but different overall structure and properties.
Uniqueness
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate is unique due to its specific combination of functional groups and the presence of the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.C2H2O4/c1-12(11-17-2)16-10-14-8-5-7-13-6-3-4-9-15(13)14;3-1(4)2(5)6/h3-9,12,16H,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIIDLKFSBRNSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1185303-91-6 | |
Record name | 1-Naphthalenemethanamine, N-(2-methoxy-1-methylethyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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